molecular formula C12H11N3O2S B3723990 6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone

6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone

Cat. No. B3723990
M. Wt: 261.30 g/mol
InChI Key: LRJYNLYKXXGVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone, also known as APET, is a novel pyrimidinone compound that has gained attention in the scientific community due to its potential therapeutic applications. In Additionally, we will list future directions for further research on this compound.

Mechanism of Action

The mechanism of action of 6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. Additionally, 6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has been shown to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, vasodilation, and reduction of blood pressure. Additionally, 6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone for lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or tissues. Additionally, 6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has been shown to have a high selectivity for cancer cells, making it a promising candidate for cancer research. However, one limitation of 6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for further research on 6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other fields, such as infectious diseases and autoimmune disorders, and the investigation of its mechanism of action at the molecular level. Additionally, the development of 6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone derivatives with improved solubility and selectivity could lead to the development of more effective therapeutic agents.

Scientific Research Applications

6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. In cancer research, 6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiovascular diseases, 6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has been shown to have a vasodilatory effect and reduce blood pressure.

properties

IUPAC Name

4-amino-2-phenacylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c13-10-6-11(17)15-12(14-10)18-7-9(16)8-4-2-1-3-5-8/h1-6H,7H2,(H3,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJYNLYKXXGVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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